molecular formula C18H25N3O3 B11386286 1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine

1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine

Cat. No.: B11386286
M. Wt: 331.4 g/mol
InChI Key: FWYIBXVVHORUGU-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenoxyethyl group, which is further substituted with a methyloxazole moiety

Preparation Methods

The synthesis of 1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine typically involves multi-step organic synthesis techniques. The synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Etherification: The oxazole derivative can be linked to a phenol derivative via an ether bond.

    Substitution on the piperazine ring: The final step involves the substitution of the piperazine ring with the phenoxyethyl group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine include other piperazine derivatives and oxazole-containing compounds. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples include:

  • 1-Methyl-4-(2-phenoxyethyl)piperazine
  • 5-Methyl-1,2-oxazole derivatives

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

5-methyl-3-[[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C18H25N3O3/c1-15-13-16(19-24-15)14-23-18-6-4-3-5-17(18)22-12-11-21-9-7-20(2)8-10-21/h3-6,13H,7-12,14H2,1-2H3

InChI Key

FWYIBXVVHORUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2=CC=CC=C2OCCN3CCN(CC3)C

Origin of Product

United States

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